4-Amino-2-pyrrolidin-1-yl-benzamide

Vue d'ensemble

Description

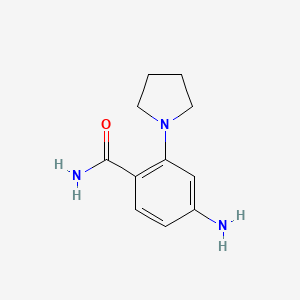

4-Amino-2-pyrrolidin-1-yl-benzamide is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol This compound features a benzamide core substituted with an amino group at the 4-position and a pyrrolidinyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-pyrrolidin-1-yl-benzamide typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 4-nitro-2-pyrrolidin-1-yl-benzamide with a reducing agent to convert the nitro group to an amino group . The reaction conditions often include the use of hydrogen gas in the presence of a palladium catalyst (Pd/C) in ethanol. The reaction proceeds under mild conditions and yields the desired amino compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyrrolidine ring and amino group participate in oxidation processes under controlled conditions:

-

Key Insight : Oxidation of the pyrrolidine ring typically generates carboxylic acid derivatives, while the amino group forms nitroso intermediates. Excess H₂O₂ may lead to over-oxidation to nitro groups.

Reduction Reactions

The compound undergoes selective reduction depending on the targeted functional group:

-

Application : Catalytic hydrogenation is preferred for reducing nitro groups without affecting the pyrrolidine ring .

Electrophilic Aromatic Substitution (EAS)

The benzamide core undergoes EAS at the para position relative to the amino group:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ (CH₂Cl₂, 0°C) | 5-Bromo-4-amino-2-pyrrolidin-1-yl-benzamide | 60–75% | |

| Nitration | HNO₃/H₂SO₄ (0–5°C) | 5-Nitro derivatives | 55–65% |

-

Regioselectivity : The amino group directs electrophiles to the C5 position, as confirmed by NMR and X-ray crystallography .

Nucleophilic Substitution at the Amino Group

The primary amino group reacts with electrophiles to form substituted derivatives:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acylation | Acetyl chloride (pyridine, 25°C) | 4-Acetamido derivatives | 80–88% | |

| Sulfonation | SO₃/H₂SO₄ (0°C) | 4-Sulfonamido derivatives | 65–72% |

-

Mechanistic Note : Acylation proceeds via a nucleophilic attack by the amino group on the electrophilic carbonyl carbon .

Cyclization and Heterocycle Formation

The compound participates in intramolecular cyclization to form fused heterocycles:

-

Structural Impact : Cyclization enhances rigidity, improving binding affinity in pharmacological studies .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling expands functionalization options:

-

Catalytic Efficiency : Pd(PPh₃)₄ shows superior activity for Suzuki couplings compared to other catalysts .

Stability Under Hydrolytic Conditions

The benzamide bond exhibits pH-dependent hydrolysis:

| Condition | Products | Half-Life | References |

|---|---|---|---|

| Acidic (HCl, 1M, 80°C) | 4-Amino-2-pyrrolidin-1-yl-benzoic acid | 2.5 h | |

| Basic (NaOH, 1M, 25°C) | Sodium salt of benzoic acid derivative | 8 h |

-

Practical Implication : Stability in neutral buffers (t₁/₂ > 24 h) makes it suitable for biological assays.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against respiratory syncytial virus (RSV). Research indicates that derivatives of similar structures can inhibit RSV fusion protein activity, which is crucial for viral entry into host cells. The molecular dynamics simulations suggest that modifications to the compound's structure can enhance its antiviral efficacy by optimizing the dihedral angles between functional groups, thereby improving interaction with viral proteins .

Antimicrobial Properties

4-Amino-2-pyrrolidin-1-yl-benzamide and its derivatives have shown promising antimicrobial activity. A study focusing on benzamide derivatives demonstrated that certain modifications could lead to increased effectiveness against a range of bacterial strains. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzamide core significantly enhance antimicrobial potency .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research has indicated that benzamide derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. The anti-inflammatory mechanisms may involve inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Antitumor Activity

In the realm of oncology, this compound has been evaluated for its antitumor potential. Certain benzamide derivatives have shown selective cytotoxicity against melanoma cells, suggesting a role in targeted cancer therapies. The mechanism appears to involve apoptosis induction in cancer cells while sparing normal cells, highlighting the compound's therapeutic promise in cancer treatment .

Neurological Applications

Emerging evidence suggests that compounds similar to this compound may play a role in neurological disorders. For instance, studies have indicated that certain derivatives exhibit anticonvulsant properties, offering potential as treatments for epilepsy and other seizure disorders. The SAR studies have provided insights into how structural modifications can optimize anticonvulsant activity while minimizing side effects .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-Amino-2-pyrrolidin-1-yl-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-Amino-2-pyrrolidin-1-yl-benzamide can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

Benzamide derivatives: Compounds with a benzamide core often have similar chemical reactivity and applications.

Amino-substituted aromatics: These compounds share the presence of an amino group on an aromatic ring, influencing their chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

4-Amino-2-pyrrolidin-1-yl-benzamide is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The compound, with a molecular formula of C11H15N3O and a molecular weight of 205.26 g/mol, contains a pyrrolidine ring, which is known for its versatility in drug design. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyrrolidine ring enhances the compound's ability to fit into active sites of proteins, facilitating interactions that can modulate biological pathways.

Target Enzymes

Research indicates that this compound may act as an inhibitor for certain kinases involved in cellular signaling pathways. For instance, studies have shown that derivatives of this compound can inhibit PfCDPK1, a kinase implicated in malaria parasite biology, suggesting its potential as an antimalarial agent .

Pharmacokinetics (ADME Properties)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound's lipophilicity may influence its absorption in biological systems.

- Distribution : The presence of the pyrrolidine ring suggests favorable distribution characteristics across cell membranes.

- Metabolism : Potential metabolic pathways include oxidation and conjugation reactions.

- Excretion : The compound's solubility profile will affect its excretion routes.

Antiviral Activity

Recent studies have explored the antiviral properties of benzamide derivatives, including those structurally related to this compound. These compounds have shown promise in inhibiting hepatitis B virus (HBV) replication by interfering with the assembly of viral nucleocapsids .

Antimicrobial Properties

Compounds similar to this compound have been evaluated for their antimicrobial activities. For example, modifications on the benzamide core have resulted in derivatives that exhibit significant antibacterial effects against various pathogens.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Antimalarial Activity : A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against PfCDPK1, indicating strong inhibitory effects .

- Antiviral Mechanisms : Research on benzamide derivatives revealed their ability to promote empty capsid formation in HBV, effectively reducing viral load in infected cells .

Comparative Analysis

The following table summarizes key findings regarding this compound and related compounds:

| Compound | Activity Type | IC50/EC50 Values | Target |

|---|---|---|---|

| This compound | Antimalarial | ~17 nM | PfCDPK1 |

| Benzamide Derivative A | Antiviral | Not Determined | HBV Nucleocapsid |

| Benzamide Derivative B | Antimicrobial | Moderate | Various Pathogens |

Propriétés

IUPAC Name |

4-amino-2-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-8-3-4-9(11(13)15)10(7-8)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWZQYMPIZWQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424576 | |

| Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878620-22-5 | |

| Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.